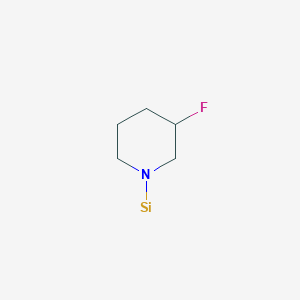
(3-Fluoropiperidin-1-yl)-lambda(1)-silanylidyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Fluoropiperidin-1-yl)-lambda(1)-silanylidyne is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorinated piperidine ring attached to a silicon atom, which imparts distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoropiperidin-1-yl)-lambda(1)-silanylidyne typically involves the reaction of 3-fluoropiperidine with a silicon-containing reagent under controlled conditions. One common method involves the use of dichloromethane as a solvent and diethylaminosulfur trifluoride (DAST) as a fluorinating agent . The reaction is carried out at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
(3-Fluoropiperidin-1-yl)-lambda(1)-silanylidyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of de-fluorinated piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
科学的研究の応用
(3-Fluoropiperidin-1-yl)-lambda(1)-silanylidyne has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of advanced materials and catalysts.
作用機序
The mechanism of action of (3-Fluoropiperidin-1-yl)-lambda(1)-silanylidyne involves its interaction with specific molecular targets. The fluorinated piperidine ring can interact with enzymes and receptors, modulating their activity. The silicon atom may also play a role in stabilizing the compound and enhancing its binding affinity to target proteins .
類似化合物との比較
Similar Compounds
3-Fluoropiperidine: Shares the fluorinated piperidine ring but lacks the silicon atom.
Silanylidyne Derivatives: Compounds with silicon atoms but different organic groups attached.
Uniqueness
(3-Fluoropiperidin-1-yl)-lambda(1)-silanylidyne is unique due to the combination of a fluorinated piperidine ring and a silicon atom. This combination imparts distinct chemical properties, such as increased stability and unique reactivity, making it valuable in various research applications .
特性
分子式 |
C5H9FNSi |
|---|---|
分子量 |
130.22 g/mol |
InChI |
InChI=1S/C5H9FNSi/c6-5-2-1-3-7(8)4-5/h5H,1-4H2 |
InChIキー |
YEHLELSVOHEFHY-UHFFFAOYSA-N |
正規SMILES |
C1CC(CN(C1)[Si])F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















